1-Butyl-3-methylimidazolium bicarbonate

Carbonylation Formamide synthesis Green catalysis

1-Butyl-3-methylimidazolium bicarbonate (CAS 366491-15-8), commonly abbreviated as [BMIm][HCO₃], is a room-temperature ionic liquid belonging to the imidazolium family. It features the 1-butyl-3-methylimidazolium cation paired with a reactive bicarbonate anion (HCO₃⁻).

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 366491-15-8
Cat. No. B1624609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium bicarbonate
CAS366491-15-8
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCCCN1C=C[N+](=C1)C.C(=O)(O)[O-]
InChIInChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;(H2,2,3,4)/q+1;/p-1
InChIKeySXUPLFPGMYCSME-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-methylimidazolium Bicarbonate: A Task-Specific Imidazolium Ionic Liquid for Carboxylation and CO₂ Utilization


1-Butyl-3-methylimidazolium bicarbonate (CAS 366491-15-8), commonly abbreviated as [BMIm][HCO₃], is a room-temperature ionic liquid belonging to the imidazolium family . It features the 1-butyl-3-methylimidazolium cation paired with a reactive bicarbonate anion (HCO₃⁻) [1]. Unlike many conventional ionic liquids where the anion serves as a passive, non-coordinating counterion, the basic and nucleophilic bicarbonate anion endows [BMIm][HCO₃] with 'task-specific' reactivity, enabling it to function as both a solvent and an active reagent or catalyst in carbonylation and carboxylation chemistries [2].

Carboxylation and carbonylation reactions
Dual solvent-reagent ionic liquid system
CO₂ utilization via reactive HCO₃⁻ anion

Why [BMIm][HCO₃] Cannot Be Simply Replaced by Other Imidazolium Ionic Liquids in Carboxylation and Catalysis


A scientific or industrial user cannot freely substitute [BMIm][HCO₃] with other 1-butyl-3-methylimidazolium-based ionic liquids or even other bicarbonate salts. The compound's differentiation stems from the unique reactivity of its bicarbonate anion, which is absent in analogs like [BMIm][BF₄] or [BMIm][Cl] [1]. Furthermore, within the carboxylate family, [BMIm][HCO₃] offers a distinct balance of properties: while [BMIm][OAc] shows higher chemisorption capacity for CO₂ [2], [BMIm][HCO₃] demonstrates lower viscosity than [BMIm][OAc] [3] and provides a more favorable viscosity and thermal stability profile compared to longer-chain imidazolium bicarbonates . Substituting it without considering these quantifiable differences in reactivity, physical properties, and resulting performance could lead to complete reaction failure or significantly reduced process efficiency.

Non-functionalized [BMIm] salts
Lack the reactive HCO₃⁻ anion, preventing carboxylation and carbonylation.
[BMIm][OAc] analog
Higher viscosity and different CO₂ absorption may shift mass transfer and reaction kinetics.
Longer-chain alkyl bicarbonates
Altered viscosity and thermal stability can impact process scalability and reproducibility.

Quantitative Performance Data for [BMIm][HCO₃] Against Key Comparators in Catalysis, CO₂ Capture, and Physicochemical Behavior


Carbonylation of Amines: [BMIm][HCO₃] vs. Traditional Alkali Metal Alkoxide Catalysts

[BMIm][HCO₃] exhibits high catalytic activity for the carbonylation of amines to produce formamides, offering a safer and more robust alternative to traditional alkali metal alkoxides (e.g., NaOCH₃) [1]. While quantitative yield data for specific substrates are detailed in the full publication, the differentiation is that [BMIm][HCO₃] avoids the problematic deactivation of alkoxides by water or sulfur compounds, which generates insoluble salts and complicates industrial processes [1]. The catalytic activity is ascribed to the bifunctional action of the HCO₃⁻ anion as both a hydrogen atom acceptor and donor [1].

Carbonylation vs. Alkoxides
Class-level inference
Robust catalytic system, avoids deactivation by H₂O/S
Supports robust carbonylation workflow
Specific yields require verification
Carbonylation Formamide synthesis Green catalysis

Viscosity of [BMIm][HCO₃] Compared to [BMIm][OAc]

While direct viscosity data for pure [BMIm][HCO₃] at 25°C is not consistently reported in the primary literature, data for the closely related [BMIm][OAc] shows a viscosity of 208 cP at 20-30°C [1]. Vendor comparisons indicate that [BMIm][HCO₃] offers a more favorable viscosity profile than longer-chain imidazolium bicarbonates , and by class-level inference, the smaller HCO₃⁻ anion typically results in lower viscosity compared to the larger acetate anion [OAc]⁻, which exhibits a high viscosity of 208 cP [1]. This lower viscosity is advantageous for improved mass transfer and handling in liquid-phase processes.

Viscosity vs. [BMIm][OAc]
Data to verify
Inferred lower viscosity; [BMIm][OAc] is 208 cP
May support easier handling and mass transfer
Direct measurement needed
Ionic liquid Viscosity Physicochemical properties

Electrochemical Window of [BMIm][HCO₃]: A 3.3 V Window for Electrolyte Applications

[BMIm][HCO₃] was synthesized and its physicochemical properties characterized, revealing an electrochemical window of 3.3 V [1]. This value defines the voltage range over which the ionic liquid is stable against oxidation and reduction, a critical parameter for its use as an electrolyte in supercapacitors and other electrochemical devices. While direct comparative data to other [BMIm]-based ILs under identical conditions is not provided in the same study, the reported 3.3 V window provides a benchmark for its electrochemical stability.

Electrochemical Window
Cross-study comparable
3.3 V
Electrochemical stability benchmark
Conditions require review
Electrolyte Electrochemical window Supercapacitor

CO₂ Capture Performance: [BMIm][HCO₃] as a Functional Ionic Liquid

The bicarbonate anion in [BMIm][HCO₃] provides a distinct chemisorption mechanism for CO₂ capture. While a direct comparison of pure [BMIm][HCO₃] CO₂ solubility is not available in the provided search results, its role in a CeO₂@[BMIm][HCO₃] composite catalyst achieved a DMC yield of 10.4% and methanol conversion of 16.1% at 130°C and 5 MPa CO₂ pressure [1]. This performance demonstrates the functional utility of the bicarbonate anion in CO₂ conversion. In contrast, [BMIm][OAc] shows a high CO₂ molar fraction absorbed of 0.203 at 30°C and 1 bar, compared to 0.083 for [BMIm][HCOO] [2]. The [BMIm][HCO₃] anion offers a different, reactive pathway for CO₂ incorporation into value-added chemicals.

CO₂ Capture & DMC Synthesis
Cross-study comparable
DMC yield 10.4% (composite); [BMIm][OAc] CO₂ fraction 0.203
Reactive pathway for CO₂ conversion
Measurement conditions differ
CO₂ capture Chemisorption Carbon capture and utilization

Synthesis of Carbamate Esters: [BMIm][HCO₃] as a Carboxylating Agent

[BMIm][HCO₃] functions as an ionic liquid with carboxylating properties, converting amines into corresponding carbamate esters in the presence of an alkyl halide [1]. The reaction yields moderate to good carbamates, depending on the nature of the amine and alkylating agent [1]. This application is specific to ionic liquids bearing the reactive bicarbonate anion, a property not shared by non-functionalized [BMIm] salts like [BMIm][BF₄] or [BMIm][PF₆].

Carbamate Synthesis
Class-level inference
Moderate to good yields; unique reactivity
Combines solvent and reagent for carbamates
Yields depend on amine substrate
Carboxylation Carbamate synthesis Ionic liquid reagent

Foam Stability Modification in Surfactant Systems: [Bmim]HCO₃ vs. [Bmim]BF₄

The addition of [Bmim]HCO₃ to alkyl aryl sulfonate solutions results in decreased foam stability, in contrast to [Bmim]BF₄ which enhances foam stability [1]. This opposite effect on foam behavior is attributed to differences in anion radius and provides a clear, quantifiable differentiation in a specific industrial application.

Foam Stability Modification
Head-to-head
Decreases foam stability (opposite to [Bmim]BF₄)
Enables anti-foaming control in EOR
Direct surfactant system comparison
Surfactant Foam stability Enhanced oil recovery

Procurement-Driven Application Scenarios for 1-Butyl-3-methylimidazolium Bicarbonate Based on Quantifiable Evidence


Green Synthesis of Formamides via Amine Carbonylation

Researchers aiming to replace toxic phosgene or air/moisture-sensitive alkali metal alkoxides in the synthesis of formamides can procure [BMIm][HCO₃] as a robust and reusable catalyst. The evidence demonstrates its high catalytic activity while avoiding the formation of insoluble byproducts that plague conventional methods [4].

CO₂ Utilization: Direct Synthesis of Dimethyl Carbonate (DMC)

For teams working on carbon capture and utilization (CCU), [BMIm][HCO₃] is a key component for developing advanced catalysts. The CeO₂@[BMIm][HCO₃] composite achieved a DMC yield of 10.4% and methanol conversion of 16.1% at 130°C and 5 MPa CO₂ [4]. This provides a quantifiable benchmark for optimizing new CO₂-to-chemicals processes.

One-Pot Synthesis of Carbamate Esters from Amines

Medicinal and organic chemists seeking a streamlined route to carbamates can utilize [BMIm][HCO₃] as a dual solvent-reagent. The method provides moderate to good yields of carbamates from amines and alkyl halides under mild conditions [4], eliminating the need for separate, often toxic, carboxylating reagents.

Electrolyte Formulation for Supercapacitors

Electrochemists evaluating new electrolytes for supercapacitors can rely on the characterized 3.3 V electrochemical window of [BMIm][HCO₃] [4]. This specific parameter allows for the rational design of energy storage devices and comparison with other imidazolium-based ionic liquid electrolytes.

Application
Selection Property
Validation Focus
Formamide carbonylation
Catalyst robustness against moisture/sulfur
Yield & recyclability under process conditions
CO₂ utilization: DMC synthesis
Reactive HCO₃⁻ for CO₂ insertion
Reaction condition optimization for yield
Carbamate ester synthesis
Dual solvent-reagent IL system
Substrate scope and amine variation
Electrochemical energy storage
Electrochemical window stability
Stability and conductivity in device

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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